molecular formula C10H14N2OS B6141041 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea CAS No. 52266-71-4

1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea

Cat. No.: B6141041
CAS No.: 52266-71-4
M. Wt: 210.30 g/mol
InChI Key: FCAYIUPXUSYQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a hydroxyethyl group and a methylphenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with ethanolamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine group of ethanolamine to the isothiocyanate group, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis process. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may also have antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. It may also interact with cellular receptors and modulate signal transduction pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-phenylthiourea: Similar structure but lacks the methyl group on the phenyl ring.

    1-(2-Hydroxyethyl)-3-(4-chlorophenyl)thiourea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    1-(2-Hydroxyethyl)-3-(4-nitrophenyl)thiourea: Similar structure but has a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, leading to differences in its interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAYIUPXUSYQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364365
Record name 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52266-71-4
Record name NSC143341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.